molecular formula C12H14N2 B12688258 1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- CAS No. 25364-40-3

1H-Imidazole, 1-(2-(1-methylethyl)phenyl)-

Cat. No.: B12688258
CAS No.: 25364-40-3
M. Wt: 186.25 g/mol
InChI Key: CFYUQXNGWZNTQA-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a phenyl group substituted at the 1-position of the imidazole ring, with an isopropyl group attached to the phenyl ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of substituted imidazoles often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the isopropyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl-imidazole derivatives.

Scientific Research Applications

1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

  • 1H-Imidazole, 1-phenyl-
  • 1H-Imidazole, 1-(phenylmethyl)-
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Comparison: 1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to 1H-Imidazole, 1-phenyl-, the isopropyl group provides steric hindrance, potentially affecting the compound’s binding affinity to molecular targets. The presence of the isopropyl group also enhances the compound’s lipophilicity, which can influence its solubility and membrane permeability .

Properties

CAS No.

25364-40-3

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(2-propan-2-ylphenyl)imidazole

InChI

InChI=1S/C12H14N2/c1-10(2)11-5-3-4-6-12(11)14-8-7-13-9-14/h3-10H,1-2H3

InChI Key

CFYUQXNGWZNTQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N2C=CN=C2

Origin of Product

United States

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